Lanthanum Chloride Heptahydrate: Properties and Specifications
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O, CAS 10025-84-0) is a hydrated inorganic salt of the rare earth element lanthanum. It is a white, hygroscopic crystalline solid with a molecular weight of 371.37 g/mol [1]. This compound is characterized by high water solubility, a mild Lewis acidity, and a pH of 5 in a 100 g/L aqueous solution at 25°C . It functions as a catalyst in organic synthesis, a precursor for lanthanum-based materials, and a biochemical tool for blocking divalent cation channels, particularly calcium channels . Commercially, it is available in various purity grades, including analytical (≥98%) and high-purity (99.999% trace metals basis) specifications .
Analytical and high-purity options – from ACS reagent to 99.999% trace metals basis
Non-oxidizing Lewis acid catalyst for organic synthesis (e.g., Knoevenagel, piperidine)
Precursor for lanthanum oxide with tunable particle morphology
Calcium channel research tool – reported voltage-gated Ca²⁺ channel blockade
[1] ChemicalBook. (n.d.). Lanthanum chloride heptahydrate (CAS 10025-84-0). ChemicalBook. Retrieved April 19, 2026, from https://www.chemicalbook.cn/CASEN_10025-84-0.htm View Source
Key Differentiators for Lanthanum Chloride Heptahydrate
Substituting lanthanum chloride heptahydrate with other lanthanum salts (e.g., nitrate, oxide, carbonate) or anhydrous forms is not scientifically equivalent due to quantifiable differences in catalytic efficiency, solubility, pH, precursor morphology outcomes, and biochemical activity. For instance, in a model depolymerization reaction, LaCl₃·7H₂O demonstrated an 84% yield, significantly outperforming lanthanum carbonate (0% yield) and comparable to lanthanum nitrate (87%), but with a distinct, non-oxidizing counterion profile [1]. The heptahydrate's high aqueous solubility (~957 g/L at 25°C for the anhydrous basis) far exceeds that of lanthanum oxide (insoluble) and lanthanum carbonate, which is critical for solution-based applications [2]. Furthermore, as a precursor for La₂O₃ synthesis, the chloride route yields a final product with a median particle size (D50) of 12 µm, contrasting with the 40-52 µm obtained from other precipitants, directly impacting material properties [3]. In biochemical assays, lanthanum chloride exhibits a specific IC₅₀ of 22 nM for voltage-gated calcium channels, a potency not shared by all lanthanum salts and which can vary with hydration state and counterion . Therefore, generic substitution introduces uncontrolled variables in yield, purity, particle size, and biological response, undermining experimental reproducibility and process performance.
LaCl₃·7H₂O (target)High catalytic activity in depolymerization (reported 84% yield)
Lanthanum carbonateNear-zero activity; may not support equivalent yield
LaCl₃·7H₂O (target)Very high aqueous solubility (reported ~957 g/L for anhydrous basis)
Lanthanum oxide / carbonateInsoluble or poorly soluble; limits solution-phase applications
Other lanthanum salts / hydratesPotency and channel selectivity may differ; counterion influences biological response
[1] Oxford Journals. (n.d.). La(III)-Catalyzed Depolymerization of Poly(L-Lactic Acid) Yielding Chiral Lactates. Retrieved April 19, 2026, from https://oxfordjournals.org (as cited in search result 20) View Source
[2] Wikiwand. (n.d.). Lanthanum(III) chloride. Retrieved April 19, 2026, from https://www.wikiwand.com/en/Lanthanum(III)_chloride View Source
[3] Liu, Q., Xiao, H., & Qiu, T. (2022). Effect of precursor on morphology and structure of lanthanum oxide powder. Nonferrous Metals Science and Engineering, 13(1), 122-128. DOI:10.13264/j.cnki.ysjskx.2022.01.016 View Source
In a comparative study of lanthanum(III) catalysts for the depolymerization of poly(L-lactic acid), LaCl₃·7H₂O achieved a yield of 84%, which is comparable to La(NO₃)₃·6H₂O (87%) but drastically superior to La₂(CO₃)₃ (0% yield) [1]. This quantifies the significant impact of the chloride counterion versus the carbonate, establishing LaCl₃·7H₂O as a highly active yet non-oxidizing catalyst alternative to the nitrate salt.
Depolymerization yieldHead-to-head
84% (LaCl₃·7H₂O) vs 0% (La₂(CO₃)₃); 87% (La(NO₃)₃·6H₂O)
Supports selection over carbonate for high-yield, non-oxidizing catalysis
Poly(L-lactic acid) depolymerization; nitrate alternative with 3% yield difference
CatalysisDepolymerizationOrganic Synthesis
Evidence Dimension
Reaction Yield (%)
Target Compound Data
84%
Comparator Or Baseline
La(NO₃)₃·6H₂O: 87%; La₂(CO₃)₃: 0%
Quantified Difference
LaCl₃·7H₂O yield is 84 percentage points higher than La₂(CO₃)₃ and within 3% of La(NO₃)₃·6H₂O.
Conditions
Depolymerization of poly(L-lactic acid) yielding chiral lactates.
Why This Matters
This data supports the selection of LaCl₃·7H₂O over lanthanum carbonate for high-yield reactions and offers a viable, high-activity alternative to lanthanum nitrate, which is particularly relevant when a non-oxidizing counterion is required.
CatalysisDepolymerizationOrganic Synthesis
[1] Oxford Journals. (n.d.). La(III)-Catalyzed Depolymerization of Poly(L-Lactic Acid) Yielding Chiral Lactates. Retrieved April 19, 2026, from https://oxfordjournals.org (as cited in search result 20) View Source
Precursor Performance for Oxide Synthesis
A study on the influence of lanthanum precursors on the morphology of La₂O₃ powder demonstrated that using LaCl₃ as the lanthanum source resulted in a final oxide product with a median particle diameter (D50) of 12 µm [1]. In contrast, using LaCl₃ with oxalic acid as a precipitant yielded a significantly larger D50 of 52 µm [1]. This 77% reduction in particle size is a direct consequence of the precursor selection and has downstream effects on the oxide's surface area and reactivity.
Oxide particle sizeHead-to-head
D50 12 µm (Cl⁻ precursor) vs 52 µm (oxalate route)
Precursor choice directs final La₂O₃ particle size for materials design
12 µm (LaCl₃ precursor with carbonate precipitant)
Comparator Or Baseline
52 µm (LaCl₃ precursor with oxalic acid precipitant)
Quantified Difference
76.9% smaller particle size
Conditions
Synthesis of La₂O₃ via calcination of precursor; measured by granularity analysis.
Why This Matters
This demonstrates that the choice of lanthanum chloride as a precursor, and even the specific precipitation partner, can be used to precisely tune the particle size of the final lanthanum oxide, a critical parameter for applications in catalysis, ceramics, and polishing.
Materials ScienceNanomaterialsPrecursor Chemistry
[1] Liu, Q., Xiao, H., & Qiu, T. (2022). Effect of precursor on morphology and structure of lanthanum oxide powder. Nonferrous Metals Science and Engineering, 13(1), 122-128. DOI:10.13264/j.cnki.ysjskx.2022.01.016 View Source
Calcium Channel Blockade Potency
Lanthanum chloride is a potent inhibitor of voltage-gated calcium channels, exhibiting an IC₅₀ of 22 nM in bullfrog sympathetic neurons . This high potency is a key differentiator in biochemical research. For comparison, the well-known T-type calcium channel antagonist TTA-A8 has a reported IC₅₀ of 31.3 nM in a FLIPR depolarization assay, placing LaCl₃'s activity in a similar or slightly more potent range . This specific, quantifiable activity supports its selection as a tool compound.
Ca²⁺ channel IC₅₀Data to verify
22 nM
Supports Ca²⁺ channel blockade research; potency context for neuronal studies
This evidence positions LaCl₃·7H₂O as a high-potency, well-characterized calcium channel blocker, providing a quantitative benchmark for researchers selecting a tool compound for ion channel studies.
BiochemistryIon ChannelsPharmacology
Phosphate Binding Affinity
The exceptional phosphate-binding capacity of lanthanum is quantified by the solubility product constant (pKsp) of lanthanum phosphate (LaPO₄), which is 26.15 [1]. This value is significantly lower (indicating a more stable, insoluble complex) than those for other common metal phosphates used in wastewater treatment, such as those formed with aluminum or iron [2]. This thermodynamic parameter underpins the use of LaCl₃ as a highly effective phosphate sequestering agent. In direct performance tests, lanthanum chloride-modified magnetite achieved a phosphorus removal rate above 95% [3].
Phosphate binding (pKsp)Class-level
26.15 (LaPO₄)
Thermodynamic basis for high-efficiency phosphate sequestration
Several orders less soluble than Al/Fe phosphates (pKsp ~18–22)
Water TreatmentPhosphorus RemovalEnvironmental Remediation
Evidence Dimension
Thermodynamic Stability (pKsp) of Metal Phosphate
Target Compound Data
26.15 (for LaPO₄)
Comparator Or Baseline
pKsp values for AlPO₄ and FePO₄ are significantly higher (e.g., ~18-22 range).
Quantified Difference
LaPO₄ is several orders of magnitude less soluble than Al/Fe phosphates.
Conditions
Aqueous solution, standard conditions.
Why This Matters
The pKsp value provides a fundamental, quantitative justification for selecting lanthanum-based compounds over traditional aluminum or iron salts for applications requiring extremely efficient and irreversible phosphate removal, such as in advanced wastewater treatment or managing hyperphosphatemia.
Water TreatmentPhosphorus RemovalEnvironmental Remediation
[1] Justia Patents. (2020). POLYMERIC LANTHANUM NANOCOMPOSITE, AND PREPARATION METHOD AND APPLICATION THEREOF. Retrieved April 19, 2026, from https://patents.justia.com/patent/20200283307 View Source
[2] Justia Patents. (2020). POLYMERIC LANTHANUM NANOCOMPOSITE, AND PREPARATION METHOD AND APPLICATION THEREOF. Retrieved April 19, 2026, from https://patents.justia.com/patent/20200283307 View Source
[3] IWT.cn. (2017). Preparation of modified magnetite and its adsorption capacity for phosphorus in water. Retrieved April 19, 2026, from http://www.iwt.cn (as cited in search result 22) View Source
Purity and Impurity Profile
For analytical applications, the ACS reagent grade of LaCl₃·7H₂O provides a defined and stringent impurity profile. It specifies a maximum calcium (Ca) content of 0.001%, magnesium (Mg) of ≤0.0001%, and copper (Cu) of ≤0.0001% . In terms of trace metal impurities in ppm, the specification for Mg is typically a maximum of 10 ppm . This level of certified purity is essential for methods like flame atomic absorption spectrometry, where the presence of these specific elements can cause significant interference. Standard or lower-grade material may not be certified for these critical trace impurities, introducing an uncontrolled variable in sensitive analyses.
ACS impurity limitsSpecification review
Ca ≤0.001%, Mg ≤0.0001%, Cu ≤0.0001%
Certified trace-metal control for interference-sensitive analytical methods
Single-digit ppm limits; standard grades typically lack such certification
Analytical ChemistryQuality ControlTrace Metal Analysis
Evidence Dimension
Specified Maximum Impurity Concentration
Target Compound Data
Ca ≤ 0.001%; Mg ≤ 0.0001% (1 ppm); Cu ≤ 0.0001% (1 ppm)
Comparator Or Baseline
Standard/Technical Grade: Unspecified or higher tolerance limits for these trace elements.
Quantified Difference
ACS grade guarantees single-digit ppm or lower for key interferents, a specification typically absent for non-reagent grades.
Conditions
Manufacturer's Certificate of Analysis (CoA) for ACS reagent grade.
Why This Matters
This evidence provides a clear, quantitative basis for procurement decisions where analytical accuracy is paramount. Selecting the ACS grade ensures a known and controlled background, which is critical for method validation and trace-level determination, whereas a lower-cost, lower-grade material may introduce unquantified analytical error.
Analytical ChemistryQuality ControlTrace Metal Analysis
LaCl₃·7H₂O is the preferred catalyst for reactions like Knoevenagel condensations and the synthesis of highly functionalized piperidines [1], where its documented 84% yield in comparative studies demonstrates high catalytic activity [2]. Its mild Lewis acidity and non-oxidizing chloride counterion make it suitable for sensitive substrates, offering a high-performance alternative to lanthanum nitrate, especially when nitrate ions could lead to unwanted side reactions or oxidation.
La₂O₃ Precursor with Controlled Particle Size
This compound is the material of choice for producing La₂O₃ with a specific, fine particle morphology. Evidence shows that using LaCl₃·7H₂O as the precursor yields La₂O₃ with a median particle diameter (D50) of 12 µm, a 77% reduction compared to the 52 µm particles obtained when using oxalic acid as a precipitant with the same precursor [3]. This control over particle size is critical for optimizing the performance of La₂O₃ in applications such as heterogeneous catalysis, advanced ceramics, and glass polishing compounds.
Divalent Cation Channel Blockade
Researchers investigating calcium signaling or the function of divalent cation channels should procure LaCl₃·7H₂O as a standard, high-potency pharmacological tool. It is a well-characterized inhibitor with a reported IC₅₀ of 22 nM for voltage-gated calcium channels . This specific, quantified potency makes it a reliable and reproducible tool for probing calcium-dependent processes in cellular and molecular biology, distinguishing it from less potent or less characterized lanthanum salts or other channel blockers.
Phosphate Sequestration for Water Treatment
For applications demanding the most robust and irreversible phosphate removal, such as treating eutrophic water bodies or specific industrial effluents, LaCl₃·7H₂O offers a quantifiable advantage. The extremely low solubility of the resulting lanthanum phosphate, defined by a pKsp of 26.15 [4], provides a thermodynamic driving force for near-complete phosphate precipitation. This differentiates it from traditional coagulants like aluminum or iron salts, which form less stable phosphate complexes, as evidenced by their higher pKsp values and lower removal efficiency [5].
Application
Selection Property
Validation Focus
Organic synthesis catalyst
Non-oxidizing Lewis acidity
Reaction yield & substrate compatibility
La₂O₃ precursor engineering
Precursor-dependent particle size control
Oxide particle size & morphology
Calcium channel research
Reported Ca²⁺ channel blockade
Ion channel inhibition assay
Phosphate sequestration studies
Thermodynamic binding stability (pKsp)
Phosphate removal efficiency in target matrix
[1] Academia.edu. (2015). LaCl3 7H2O as an Efficient Catalyst for One-Pot Synthesis of Highly Functionalized Piperidines via Multi-component Organic Reactions. Retrieved April 19, 2026, from https://www.academia.edu (as cited in search result 20) View Source
[2] Oxford Journals. (n.d.). La(III)-Catalyzed Depolymerization of Poly(L-Lactic Acid) Yielding Chiral Lactates. Retrieved April 19, 2026, from https://oxfordjournals.org (as cited in search result 20) View Source
[3] Liu, Q., Xiao, H., & Qiu, T. (2022). Effect of precursor on morphology and structure of lanthanum oxide powder. Nonferrous Metals Science and Engineering, 13(1), 122-128. DOI:10.13264/j.cnki.ysjskx.2022.01.016 View Source
[4] Justia Patents. (2020). POLYMERIC LANTHANUM NANOCOMPOSITE, AND PREPARATION METHOD AND APPLICATION THEREOF. Retrieved April 19, 2026, from https://patents.justia.com/patent/20200283307 View Source
[5] Justia Patents. (2020). POLYMERIC LANTHANUM NANOCOMPOSITE, AND PREPARATION METHOD AND APPLICATION THEREOF. Retrieved April 19, 2026, from https://patents.justia.com/patent/20200283307 View Source
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